Ethyl 2-acetyl-5-methyl-4-oxohexanoate

Description

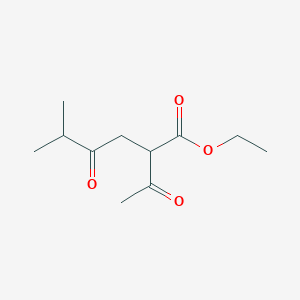

Ethyl 2-acetyl-5-methyl-4-oxohexanoate is a branched-chain keto-ester with structural complexity due to its acetyl, methyl, and oxo functional groups. It is characterized by the ester group at position 1, an acetyl substituent at position 2, a methyl group at position 5, and a ketone at position 4. Such derivatives are often intermediates in organic synthesis or studied for their bioactive properties .

Properties

CAS No. |

3132-68-1 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 2-acetyl-5-methyl-4-oxohexanoate |

InChI |

InChI=1S/C11H18O4/c1-5-15-11(14)9(8(4)12)6-10(13)7(2)3/h7,9H,5-6H2,1-4H3 |

InChI Key |

BKHACZOBFRNOBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Acetylacetone with Ethyl Acrylate Derivatives

The primary synthetic approach to Ethyl 2-acetyl-5-methyl-4-oxohexanoate involves the Michael addition of acetylacetone (2,4-pentanedione) to ethyl acrylate or its analogs under basic conditions. This method is well-documented and involves the following key steps:

Base-Catalyzed Enolate Formation: Sodium or potassium bases (e.g., sodium metal in ethanol or potassium carbonate) are used to generate the enolate ion of acetylacetone at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

Michael Addition: The enolate attacks the β-position of ethyl acrylate, resulting in the formation of a β-ketoester intermediate.

Work-Up and Purification: The reaction mixture is typically quenched with acetic acid to neutralize residual base, followed by removal of solvents under reduced pressure and purification via distillation or column chromatography.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Enolate formation | Acetylacetone + sodium in ethanol | 0 °C | ~10 min | - |

| Michael addition | Addition of ethyl acrylate dropwise | 0 °C to ambient | 1–2 hours | - |

| Reflux and work-up | Reflux in ethanol, addition of acetic acid, distillation | Ambient to reflux | 1 hour reflux | 60–80% |

This method yields this compound as a yellow oil or liquid, with yields reported around 63% under optimized conditions.

Alternative Synthetic Routes Using Brominated Precursors

Another approach involves the alkylation of acetylacetone with ethyl 3-bromopropionate or related haloesters under basic conditions. This method proceeds via nucleophilic substitution where the acetylacetone enolate attacks the alkyl halide, forming the desired β-ketoester.

Reagents: Acetylacetone, ethyl 3-bromopropionate, potassium carbonate or sodium hydride as base.

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: Room temperature to mild heating (25–60 °C) for several hours.

Purification: Column chromatography or recrystallization.

This approach can offer higher selectivity and fewer side reactions but may require more stringent anhydrous conditions.

Reaction Mechanism Insights and Optimization

The reaction mechanism involves initial enolate formation from acetylacetone, followed by Michael addition or nucleophilic substitution depending on the route. Key factors influencing yield and purity include:

Temperature Control: Low temperatures during enolate formation prevent self-condensation or polymerization.

Solvent Choice: Polar aprotic solvents like THF enhance nucleophilicity and reaction rates in alkylation routes.

Base Strength and Quantity: Stoichiometric amounts of strong bases are necessary for complete enolate generation.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are used to track progress and optimize reaction time.

Characterization and Purification

Post-synthesis, this compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic signals for acetyl methyl protons (~2.1–2.3 ppm) and ethyl ester protons. ^13C NMR confirms carbonyl carbons (~200 ppm for ketones, ~170 ppm for esters).

Infrared (IR) Spectroscopy: Strong absorption bands at ~1720 cm^-1 (ester C=O) and ~1690 cm^-1 (ketone C=O).

Mass Spectrometry (MS): Confirms molecular ion peak at m/z = 200.23 (M+).

Purification: Silica gel column chromatography or vacuum distillation under reduced pressure (e.g., 0.1 mm Hg at 100–120 °C) yields pure product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michael addition (acetylacetone + ethyl acrylate) | Acetylacetone, ethyl acrylate, sodium/ethanol | 0 °C to reflux in ethanol, 1–2 h | 60–80 | Widely used, scalable |

| Alkylation (acetylacetone + ethyl 3-bromopropionate) | Acetylacetone, ethyl 3-bromopropionate, K2CO3, THF | Room temp to 60 °C, 3–6 h | 70–85 | Higher selectivity, requires dry conditions |

| Catalytic oxidation method (experimental) | Mn(OAc)3·2H2O, CoCl2, Lawesson's Reagent | AcOH solvent, 25 °C, 3 h stirring | ~63 | Used in specialized oxidation steps |

Research Discoveries and Advances

Recent studies have demonstrated the use of transition metal catalysts such as manganese(III) acetate and cobalt chloride in the oxidation and functionalization of β-ketoesters, including this compound, providing access to novel derivatives with potential biological activity.

Computational chemistry methods, including density functional theory (DFT), have been employed to predict the stability of keto-enol tautomers and guide synthetic modifications to improve yields and selectivity.

Isotopic labeling studies have elucidated mechanistic pathways, confirming the predominance of Michael addition over alternative routes under typical conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methyl-4-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-5-methyl-4-oxohexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-methyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 2-acetyl-5-methyl-4-oxohexanoate and its analogs:

Structural Analysis

- Ethyl 5-oxohexanoate (C₈H₁₄O₃): A linear ester with a ketone at position 5. Its simpler structure makes it a common precursor in synthetic pathways, but it lacks the steric and electronic effects of additional substituents .

- Ethyl 4-acetyl-5-oxohexanoate (C₁₀H₁₆O₄): Features dual acetyl and ketone groups, enhancing reactivity in nucleophilic additions. However, the absence of a methyl group reduces steric hindrance compared to the target compound .

- 4-Ethyl-5-oxohexanoic acid (C₈H₁₂O₃): The carboxylic acid group increases polarity and acidity, making it distinct from ester derivatives in solubility and reactivity .

Physicochemical Properties

- Boiling Points and Solubility: Ethyl 5-oxohexanoate is reported to have moderate solubility in polar solvents (e.g., ethanol) due to its ester and ketone groups . The target compound’s methyl and acetyl groups likely reduce solubility in water but enhance lipophilicity.

- Spectroscopic Data: Ethyl 4-acetyl-5-oxohexanoate has been analyzed via high-resolution mass spectrometry (Q Exactive Orbitrap) and FT-IR, showing characteristic peaks for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) . Similar methods would apply to the target compound.

Biological Activity

Ethyl 2-acetyl-5-methyl-4-oxohexanoate, an organic compound with the molecular formula C10H16O4, is gaining attention in various fields of biological and medicinal research due to its unique structure and reactivity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of hexanoic acid that contains both an acetyl and an oxo group. It is primarily utilized in organic synthesis as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to serve as a substrate for various enzyme-catalyzed reactions, making it valuable for studying metabolic pathways and enzyme specificity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes. For example, it acts as a substrate for ketoreductase enzymes, which catalyze the reduction of the oxo group to a hydroxyl group. This reaction involves the transfer of hydride ions from cofactors such as NADH or NADPH to the oxo group, resulting in the formation of corresponding alcohols.

Applications in Biological Research

- Enzyme-Catalyzed Reactions : The compound is used extensively in research to study enzyme kinetics and mechanisms. It allows scientists to investigate how different enzymes interact with substrates and the specificity of these interactions.

- Metabolic Pathways : this compound serves as a model compound for exploring metabolic pathways involving ketone bodies and fatty acid metabolism.

- Synthesis of Bioactive Compounds : Its unique structure makes it a useful building block for synthesizing various bioactive molecules, including pharmaceuticals that target specific biological pathways .

Table 1: Summary of Research Findings on this compound

Detailed Findings from Selected Studies

- Enzyme Interaction Studies : Research has shown that this compound can significantly enhance the activity of certain enzymes involved in metabolic processes. For instance, studies indicated that this compound could increase the turnover number (k_cat) for ketoreductases, suggesting its potential as a cofactor or enhancer in enzymatic reactions.

- Synthetic Applications : A study on synthetic methodologies highlighted the effectiveness of using transition metal catalysts like ZrCl4 and Yb(OTf)3 for producing this compound with high yields under specific reaction conditions. This research provides insights into optimizing reaction parameters for industrial applications .

- Therapeutic Potential : Investigations into the compound's effects on cellular metabolism have suggested its possible role in developing treatments for metabolic diseases by modulating enzyme activities linked to fatty acid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.